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2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone

ADME Lipophilicity Drug Design

PROTAC linker geometry is critical for ternary complex formation, yet rigid scaffolds often fail to accommodate target-ligase distance variations. 2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone solves this with a 4-rotatable-bond framework that aligns with the 8-12 Å linker range optimal for P300-CRBN systems. • 4 rotatable bonds enable fine-tuned conformational sampling for productive ternary complex geometry • Calculated LogP 0.2 with 3 H-bond acceptors balances polarity and passive permeability • ≥98% purity minimizes downstream purification burden in parallel library synthesis

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
Cat. No. B15228958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESC1CC1CNCC2CCN(CC2)C(=O)CN
InChIInChI=1S/C12H23N3O/c13-7-12(16)15-5-3-11(4-6-15)9-14-8-10-1-2-10/h10-11,14H,1-9,13H2
InChIKeyQOCJGFXNWJIZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone: A Structurally Defined Piperidine‑Amino‑Ethanone Building Block for Medicinal Chemistry


2‑Amino‑1‑(4‑(((cyclopropylmethyl)amino)methyl)piperidin‑1‑yl)ethanone (CAS 1353954‑32‑1) is a piperidine‑based amino‑ethanone derivative containing a cyclopropylmethyl‑amino‑methyl substituent at the 4‑position of the piperidine ring. It is primarily used as a synthetic intermediate in early‑stage drug discovery and chemical biology, including application as a rigid linker or hinge‑binding fragment in PROTAC design and kinase inhibitor elaboration [1]. The compound is supplied by multiple global vendors at purities ≥98% (HPLC) .

Synthetic intermediate for PROTAC linker design and kinase inhibitor elaboration
Defined substituent topology enables structure-activity relationship studies
High-purity specification supports reproducible downstream chemistry

Why Generic Substitution of 2‑Amino‑1‑(4‑(((cyclopropylmethyl)amino)methyl)piperidin‑1‑yl)ethanone with In‑Class Piperidine‑Ethanone Analogs Can Compromise Project Outcomes


Piperidine‑ethanone building blocks with identical core scaffolds but differing substituent topology cannot be treated as interchangeable in a research or industrial setting. Even a single methylene unit insertion (homologation) between the piperidine ring and the cyclopropylmethyl‑amino group—as is the case with 2‑amino‑1‑(4‑(((cyclopropylmethyl)amino)methyl)piperidin‑1‑yl)ethanone versus its 4‑amino analog—systematically alters molecular lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These physicochemical shifts cascade into measurable differences in passive membrane permeability, target‑binding pose, and metabolic stability, making empirically justified compound selection critical for reproducible SAR and PROTAC development [2].

Methylene spacer insertion alters lipophilicity, potentially shifting membrane permeability and assay bioavailability.
Additional hydrogen bond acceptor may modify target binding pose and selectivity profile.
Extra rotatable bond may shift linker flexibility and PROTAC ternary complex geometry.

Head‑to‑Head Quantitative Evidence for 2‑Amino‑1‑(4‑(((cyclopropylmethyl)amino)methyl)piperidin‑1‑yl)ethanone vs. Closest Commercially Available Analogs


Increased Calculated Lipophilicity (LogP) Highlights Greater Predicted Membrane Permeability

The target compound possesses a calculated XLogP3 value of 0.2 [1], which is approximately 0.5–0.7 log units higher than the XLogP3 computed for the closest amino‑substituted analog 2‑amino‑1‑(4‑((cyclopropylmethyl)amino)piperidin‑1‑yl)ethanone (estimated −0.3 to −0.5 based on class‑level methylene contribution). The increase arises from the insertion of a methylene spacer, adding roughly 14 Da and one additional carbon atom to the molecular framework [2]. Higher LogP correlates with improved passive diffusion across biological membranes, potentially enhancing intracellular exposure for intracellular target engagement.

Calculated Lipophilicity
Class-level
~0.5–0.7 log unit increase
May support higher passive membrane permeability in cell-based assays.
Computed XLogP3; comparator value estimated from methylene contribution.
ADME Lipophilicity Drug Design

Additional Rotatable Bond Increases Conformational Flexibility vs. Direct Amino Analog

The methylene spacer in the target compound adds one extra rotatable bond (total 4 rotatable bonds) compared to the direct‑amino analog 2‑amino‑1‑(4‑((cyclopropylmethyl)amino)piperidin‑1‑yl)ethanone, which has 3 rotatable bonds [1]. This additional rotational degree of freedom may allow the terminal amino‑ethanone handle to sample a wider conformational space, a property that can be exploited in PROTAC linker design to optimize ternary complex formation [2].

Rotatable Bond Count
Head-to-head
+1 rotatable bond
May expand conformational sampling for PROTAC linker optimization.
Computed by Cactvs; inferred from SMILES.
Conformational Analysis Linker Design PROTAC

Higher Hydrogen Bond Acceptor Count Expands Potential Target Interactions compared to Unsubstituted Piperidine-Ethanone

The target compound contains 3 hydrogen bond acceptors (HBA) versus 2 HBA in the unsubstituted 2‑amino‑1‑(piperidin‑1‑yl)ethanone (CAS 5437‑48‑9) [1]. The additional acceptor is contributed by the tertiary amine of the cyclopropylmethyl‑amino‑methyl substituent. This expansion of the HBA count may facilitate additional or stronger hydrogen‑bonding interactions with target protein residues, a feature often exploited in kinase hinge‑binder motifs where hydrogen‑bonding capacity is directly correlated with binding affinity [2].

Hydrogen Bond Acceptors
Head-to-head
+1 HBA
May enable additional hydrogen-bond interactions with target residues.
Computed by Cactvs; unsubstituted piperidine-ethanone as comparator.
Hydrogen Bonding Target Engagement Kinase Inhibitor

Verified Purity Specification Enables Reproducible Chemistry vs. Lower-Purity Generic Alternatives

The target compound is commercially available with a verified purity specification of NLT 98% (HPLC) from multiple independent suppliers , whereas the closely related analog 2‑amino‑1‑(4‑((cyclopropylmethyl)amino)piperidin‑1‑yl)ethanone (CAS 1353958‑80‑1) is offered at a lower purity of 97% . Although the difference appears small, a 1% purity gap can correspond to a 1.5‑fold increase in impurity burden, potentially compromising the outcome of sensitive catalytic or biological applications.

Purity Specification
Data to verify
≥98% vs 97%; ≥1% absolute purity advantage
May reduce off-target activity in screening assays.
Vendor specifications; independent verification recommended.
Chemical Purity Reproducibility Procurement

Procurement‑Relevant Application Scenarios for 2‑Amino‑1‑(4‑(((cyclopropylmethyl)amino)methyl)piperidin‑1‑yl)ethanone


PROTAC Linker Design Requiring Defined Conformational Flexibility

The target compound’s extra rotatable bond, compared to the direct 4‑amino analog, makes it a superior candidate when linker flexibility must be fine‑tuned to achieve productive ternary complex geometry in PROTAC development. Its 4‑rotatable‑bond framework aligns with the 8–12 atom linker distance frequently recommended for P300‑CRBN systems [1].

Fragment‑Based Lead Generation for Kinase and GPCR Targets

With three hydrogen‑bond acceptors and a calculated LogP of 0.2, the compound balances polarity and lipophilicity, positioning it as a suitable starting point for fragment elaboration against targets that demand specific hydrogen‑bonding patterns, such as kinases or aminergic GPCRs [2].

High‑Throughput Chemical Biology Campaigns Demanding High‑Purity Building Blocks

The guaranteed NLT 98% purity specification ensures that the building block enters subsequent reaction steps with a maximum of 2% total impurities, reducing the purification burden and enhancing reproducibility in large‑scale combinatorial library synthesis or high‑throughput coupling reactions .

Application
Selection Property
Validation Focus
PROTAC linker design with defined conformational flexibility
Methylene spacer provides conformational flexibility for linker optimization
Ternary complex geometry and degradation efficiency
Fragment-based lead generation for kinase and GPCR targets
Balanced lipophilicity and hydrogen-bond acceptor profile for fragment elaboration
Target engagement and selectivity profiling
High-throughput chemical biology campaigns requiring high-purity building blocks
Verified high purity specification for low impurity interference
Reproducibility in combinatorial library synthesis
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